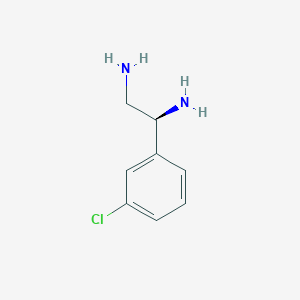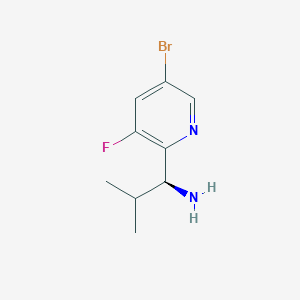
(1R)-1-(2-Anthryl)butylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2-Anthryl)butylamine is an organic compound that features an anthracene moiety attached to a butylamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Anthryl)butylamine typically involves the reaction of 2-anthryl derivatives with butylamine under specific conditions. One common method involves the use of a silica-supported periodic acid catalyst to facilitate the reaction . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
(1R)-1-(2-Anthryl)butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives, dihydroanthracene derivatives, and various substituted anthracene compounds.
科学的研究の応用
(1R)-1-(2-Anthryl)butylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research has indicated its potential anticancer activity, making it a candidate for drug development.
作用機序
The mechanism by which (1R)-1-(2-Anthryl)butylamine exerts its effects involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and leading to potential anticancer effects . The pathways involved include the inhibition of DNA replication and transcription, ultimately leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
2-Anthryl benzimidazole derivatives: These compounds also feature an anthracene moiety and have shown similar DNA interaction and anticancer activity.
2-Anthryl substituted fatty esters:
Uniqueness
(1R)-1-(2-Anthryl)butylamine is unique due to its specific structural configuration, which allows for distinct interactions with biological molecules such as DNA. This makes it a valuable compound for research in fields such as medicinal chemistry and biotechnology.
特性
分子式 |
C18H19N |
|---|---|
分子量 |
249.3 g/mol |
IUPAC名 |
(1R)-1-anthracen-2-ylbutan-1-amine |
InChI |
InChI=1S/C18H19N/c1-2-5-18(19)16-9-8-15-10-13-6-3-4-7-14(13)11-17(15)12-16/h3-4,6-12,18H,2,5,19H2,1H3/t18-/m1/s1 |
InChIキー |
PINNTGPRSWYILF-GOSISDBHSA-N |
異性体SMILES |
CCC[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
正規SMILES |
CCCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



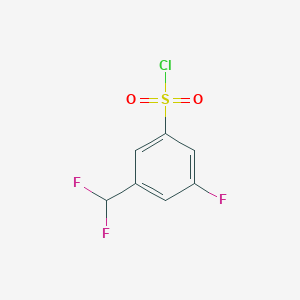


![(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13047866.png)
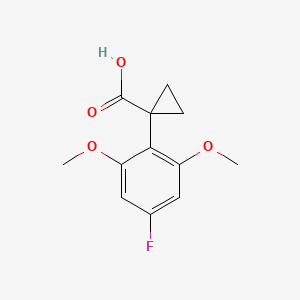
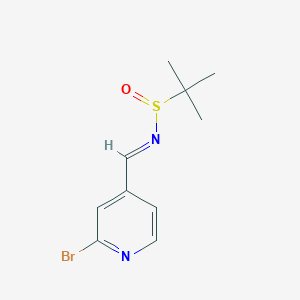
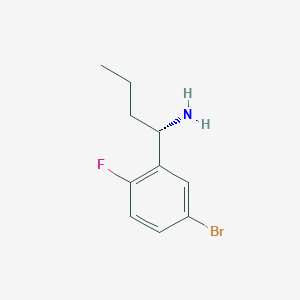
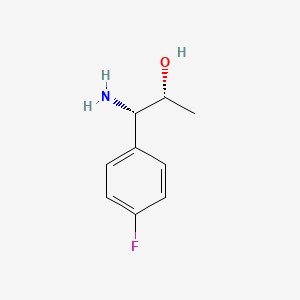

![4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13047907.png)
![(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-fluorophenyl)methoxy]methanimidamide](/img/structure/B13047910.png)
